1H-Pyrrole, 3-(2-propyn-1-yl)-
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Overview
Description
1H-Pyrrole, 3-(2-propyn-1-yl)- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 3-(2-propyn-1-yl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalyst such as iron(III) chloride . Another method includes the reaction of pyrrole with propargyl bromide under basic conditions to introduce the propynyl group at the desired position . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole, 3-(2-propyn-1-yl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propynyl group to a propyl group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-Pyrrole, 3-(2-propyn-1-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-(2-propyn-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The propynyl group can also participate in covalent bonding with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
1H-Pyrrole, 3-(2-propyn-1-yl)- can be compared with other pyrrole derivatives such as:
1H-Pyrrole-2,5-dione, 3,4-bis(phenylthio)-1-(2-propyn-1-yl)-: This compound features additional phenylthio groups, which can alter its chemical reactivity and biological activity.
1H-Pyrrole-1-propionic acid: This derivative has a carboxylic acid group, making it useful in the synthesis of polymers and as a biosensor material.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have significant anticancer potential.
Properties
Molecular Formula |
C7H7N |
---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
3-prop-2-ynyl-1H-pyrrole |
InChI |
InChI=1S/C7H7N/c1-2-3-7-4-5-8-6-7/h1,4-6,8H,3H2 |
InChI Key |
DZIFSWXMYDLOEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CNC=C1 |
Origin of Product |
United States |
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